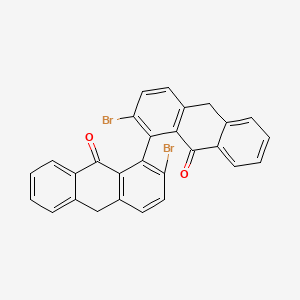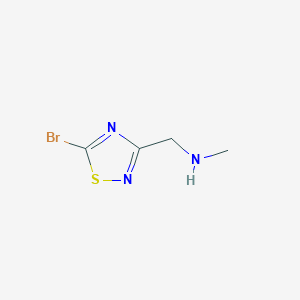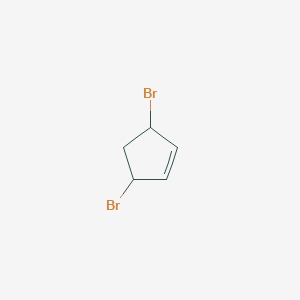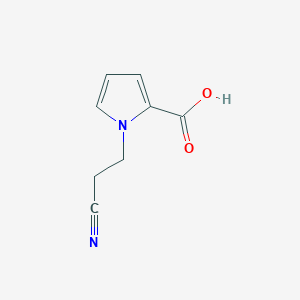
1-(2-Cyanoethyl)-1H-pyrrole-2-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Cyanoethyl)-1H-pyrrole-2-carboxylic acid is an organic compound with the molecular formula C8H8N2O2 It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom
准备方法
The synthesis of 1-(2-Cyanoethyl)-1H-pyrrole-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of pyrrole with acrylonitrile in the presence of a base, followed by carboxylation. The reaction conditions typically include the use of a solvent such as dimethylformamide (DMF) and a base like potassium carbonate (K2CO3). The reaction proceeds through the formation of an intermediate, which is then carboxylated to yield the final product.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.
化学反应分析
1-(2-Cyanoethyl)-1H-pyrrole-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), leading to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for substitution reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
科学研究应用
1-(2-Cyanoethyl)-1H-pyrrole-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: The compound can be used in the study of biological systems, particularly in the investigation of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research into the compound’s potential therapeutic properties is ongoing. It may serve as a precursor for the development of new drugs or as a tool in drug discovery.
Industry: The compound’s stability and reactivity make it useful in various industrial applications, including the production of polymers and advanced materials.
作用机制
The mechanism by which 1-(2-Cyanoethyl)-1H-pyrrole-2-carboxylic acid exerts its effects involves its interaction with molecular targets and pathways. The compound’s cyano and carboxylic acid groups play a crucial role in its reactivity and binding affinity. It can interact with enzymes, receptors, and other biomolecules, influencing their activity and function. The specific pathways involved depend on the context of its application, whether in biological systems or industrial processes.
相似化合物的比较
1-(2-Cyanoethyl)-1H-pyrrole-2-carboxylic acid can be compared with other similar compounds, such as:
1-(2-Cyanoethyl)pyrrole:
Pyrrole-2-carboxylic acid: This compound lacks the cyanoethyl group, resulting in different chemical properties and uses.
2-Cyanoethylpyrrole: Similar to this compound but with variations in the position of functional groups, leading to differences in reactivity and applications.
The uniqueness of this compound lies in its combination of cyano and carboxylic acid groups, which confer distinct chemical properties and potential for diverse applications.
属性
CAS 编号 |
773873-24-8 |
|---|---|
分子式 |
C8H8N2O2 |
分子量 |
164.16 g/mol |
IUPAC 名称 |
1-(2-cyanoethyl)pyrrole-2-carboxylic acid |
InChI |
InChI=1S/C8H8N2O2/c9-4-2-6-10-5-1-3-7(10)8(11)12/h1,3,5H,2,6H2,(H,11,12) |
InChI 键 |
OTNGGUJKLKAPAU-UHFFFAOYSA-N |
规范 SMILES |
C1=CN(C(=C1)C(=O)O)CCC#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



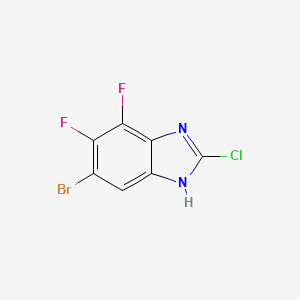
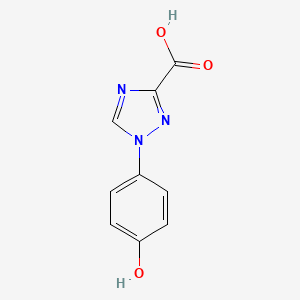

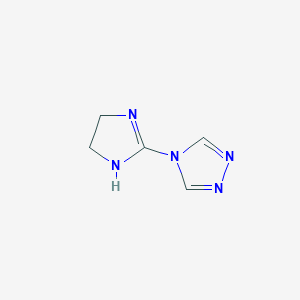

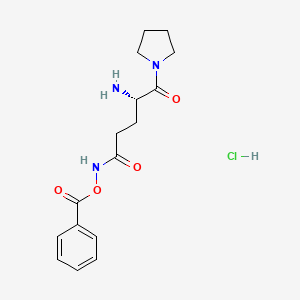
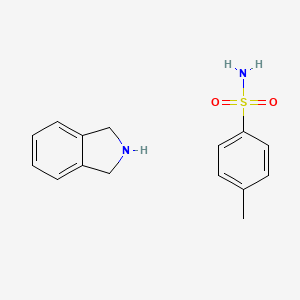
![2-[3-Bromo-5-(trifluoromethyl)phenyl]acetonitrile](/img/structure/B15205526.png)
![(Octahydropyrrolo[1,2-a]pyrazin-7-yl)methanol](/img/structure/B15205532.png)
![4-(Trifluoromethyl)benzo[d]oxazole-2-carboxamide](/img/structure/B15205543.png)
